molecular formula C24H22N4O2S B12041718 4-((4-(Benzyloxy)-3-methoxybenzylidene)amino)-3-(m-tolyl)-1H-1,2,4-triazole-5(4H)-thione CAS No. 478255-63-9

4-((4-(Benzyloxy)-3-methoxybenzylidene)amino)-3-(m-tolyl)-1H-1,2,4-triazole-5(4H)-thione

Cat. No.: B12041718
CAS No.: 478255-63-9
M. Wt: 430.5 g/mol
InChI Key: FUMOKTCWMFVFAP-MFKUBSTISA-N
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Description

This compound is a Schiff base derivative of the 1,2,4-triazole-5(4H)-thione scaffold. Its structure features:

  • A 4-(benzyloxy)-3-methoxybenzylidene group at the 4-position of the triazole ring, introducing steric bulk and electron-donating methoxy/benzyloxy substituents.
  • A thione (-C=S) moiety at the 5-position, critical for hydrogen bonding and coordination chemistry .

Its synthesis typically involves condensation of a triazole-thione precursor with an aldehyde under acid catalysis, as seen in analogous compounds (e.g., microwave-assisted methods in ) .

Properties

CAS No.

478255-63-9

Molecular Formula

C24H22N4O2S

Molecular Weight

430.5 g/mol

IUPAC Name

4-[(E)-(3-methoxy-4-phenylmethoxyphenyl)methylideneamino]-3-(3-methylphenyl)-1H-1,2,4-triazole-5-thione

InChI

InChI=1S/C24H22N4O2S/c1-17-7-6-10-20(13-17)23-26-27-24(31)28(23)25-15-19-11-12-21(22(14-19)29-2)30-16-18-8-4-3-5-9-18/h3-15H,16H2,1-2H3,(H,27,31)/b25-15+

InChI Key

FUMOKTCWMFVFAP-MFKUBSTISA-N

Isomeric SMILES

CC1=CC(=CC=C1)C2=NNC(=S)N2/N=C/C3=CC(=C(C=C3)OCC4=CC=CC=C4)OC

Canonical SMILES

CC1=CC(=CC=C1)C2=NNC(=S)N2N=CC3=CC(=C(C=C3)OCC4=CC=CC=C4)OC

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-((4-(Benzyloxy)-3-methoxybenzylidene)amino)-3-(m-tolyl)-1H-1,2,4-triazole-5(4H)-thione typically involves a multi-step process:

    Formation of the Benzylidene Intermediate: The initial step involves the condensation of 4-(benzyloxy)-3-methoxybenzaldehyde with an appropriate amine under acidic or basic conditions to form the benzylidene intermediate.

    Cyclization: The intermediate is then subjected to cyclization with thiosemicarbazide in the presence of a catalyst such as acetic acid or sulfuric acid to form the triazole ring.

    Final Product Formation:

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale synthesis. This includes the use of continuous flow reactors, automated synthesis platforms, and stringent control of reaction conditions to ensure high yield and purity.

Chemical Reactions Analysis

Reactivity of Functional Groups

The compound’s reactivity stems from three key functional groups:

Thione Group (C=S)

  • Nucleophilic addition : The thione sulfur is susceptible to nucleophilic attack, enabling reactions with amines or hydrazines .

  • Tautomerism : The thione-thiol tautomerism (C=S ⇌ C-SH) influences solubility and biological activity .

  • Metal coordination : The sulfur atom can act as a ligand, forming complexes with metals like zinc or copper .

Triazole Ring

  • Electrophilic substitution : The aromatic triazole ring undergoes substitution reactions at the N1, N2, or C5 positions .

  • Deprotonation : Acidic protons (e.g., N1-H) can be deprotonated, leading to anions that may undergo fragmentation or rearrangement .

  • Cycloaddition : Triazoles participate in -dipolar cycloadditions under heat or light .

Benzylideneamino Group

  • Imine formation : The benzylideneamino group (C=N) can participate in condensation reactions with carbonyl compounds .

  • Stability : The aromatic substituents (benzyloxy, methoxy) enhance stability and solubility in organic solvents .

Antimicrobial Activity

  • Thione group role : The thione group is associated with inhibition of bacterial enzymes, such as metallo-beta-lactamases (MBLs) .

  • Structure-activity relationships : Substituents like trifluoromethyl or hydrophobic groups at the 5-position enhance binding affinity to MBLs .

Synthetic Utility

  • Derivatization : The compound serves as a scaffold for synthesizing analogs with modified substituents (e.g., fluorinated phenyl groups).

  • Coordination chemistry : The triazole-thione core enables the formation of metal-organic frameworks (MOFs) or supramolecular assemblies .

Comparative Analysis with Related Triazole Derivatives

Compound Key Features Biological Activity
4-Amino-1,2,4-triazole-3-thione Triazole-thione core, amino substituentAntimicrobial
5-(Benzylthio)-1H-1,2,4-triazole Benzylthio groupAntifungal
1,2,4-Triazole-3-thione hybrids Hydrophobic substituents (e.g., CF₃)MBL inhibition

Scientific Research Applications

Antibacterial Activity

Numerous studies have highlighted the antibacterial potential of 1,2,4-triazole derivatives. The compound has been evaluated for its in vitro activity against various bacterial strains, including both Gram-positive and Gram-negative bacteria.

Research Findings:

  • A study on triazole derivatives indicated that compounds with specific substitutions exhibited significant antibacterial activity against strains such as E. coli, Staphylococcus aureus, and Pseudomonas aeruginosa. The minimum inhibitory concentration (MIC) values were notably low for certain derivatives, suggesting strong antibacterial properties .
  • Another investigation reported that triazole compounds demonstrated comparable efficacy to established antibiotics like ceftriaxone and levofloxacin against resistant strains such as MRSA (Methicillin-resistant Staphylococcus aureus) .

Antifungal Properties

The antifungal activity of triazole derivatives is well-documented, particularly in the context of treating infections caused by fungal pathogens.

Research Findings:

  • Triazoles are commonly utilized in clinical settings for their antifungal properties. Compounds similar to 4-((4-(benzyloxy)-3-methoxybenzylidene)amino)-3-(m-tolyl)-1H-1,2,4-triazole-5(4H)-thione have shown effectiveness against strains such as Candida albicans and Aspergillus niger, with studies indicating varying degrees of inhibition based on structural modifications .

Anticancer Activity

Emerging research has also pointed to the potential anticancer properties of 1,2,4-triazole derivatives.

Research Findings:

  • In vitro studies have demonstrated that certain triazole compounds can inhibit cancer cell proliferation across various cancer lines. For instance, derivatives have been reported to induce apoptosis in breast cancer cells and inhibit tumor growth in xenograft models .
  • The mechanism often involves the modulation of key signaling pathways associated with cell survival and proliferation, making these compounds candidates for further development as anticancer agents.

Structure-Activity Relationship (SAR)

Understanding the structure-activity relationship is crucial for optimizing the efficacy of triazole derivatives.

Key Insights:

  • Substituents on the benzylidene moiety significantly influence biological activity. For example, variations in electron-donating or withdrawing groups can enhance or diminish antibacterial potency .
  • Molecular docking studies have revealed critical interactions between these compounds and target enzymes or receptors involved in bacterial resistance and cancer cell growth .

Summary Table of Biological Activities

Activity TypeTarget Organisms / CellsNotable Findings
AntibacterialE. coli, S. aureus, P. aeruginosaMIC values comparable to ceftriaxone
AntifungalCandida albicans, Aspergillus nigerEffective inhibition observed in vitro
AnticancerVarious cancer cell linesInduces apoptosis; inhibits tumor growth

Mechanism of Action

The compound exerts its effects primarily through interaction with biological macromolecules. It can bind to enzymes, altering their activity, or interact with DNA, affecting gene expression. The triazole ring is known to form strong hydrogen bonds and coordinate with metal ions, which can disrupt biological processes in pathogens.

Comparison with Similar Compounds

Structural Analogues

Table 1: Key Structural Features and Substituent Effects
Compound Name Substituents (R1, R2, R3) Key Properties Reference
Target Compound R1: 4-(Benzyloxy)-3-methoxybenzylidene; R2: m-tolyl High lipophilicity; E-configuration of C=N bond; thione form confirmed by X-ray
6a () R1: Benzylidene; R2: 1-(2-fluoro-biphenyl)ethyl Analgesic activity; microwave-synthesized; 68.23% C content
Compound 8 () R1: 4-(Benzyloxy)benzylidene; R2: 3,5-di-tert-butyl-4-hydroxybenzylthio 83% yield; tert-butyl groups enhance steric hindrance
CP 55 () R1: 3-Bromobenzylidene; R2: 4-(trifluoromethyl)phenyl Electron-withdrawing Br/CF3 groups; corrosion inhibition potential
4-(4-Fluorobenzylidene)amino derivative () R1: 4-Fluorobenzylidene; R2: Methyl Fluorine enhances electronegativity; crystallographic data reported
Key Observations:
  • Substituent Effects : Electron-donating groups (e.g., methoxy, benzyloxy) increase lipophilicity and may enhance membrane permeability in biological systems. Electron-withdrawing groups (e.g., CF3, Br) improve corrosion inhibition via stronger adsorption .
  • Synthetic Yields : Microwave-assisted synthesis (e.g., 6a-m in ) achieves high yields (>80%) compared to conventional reflux methods (~70%) .

Physicochemical Properties

Table 2: Spectral and Crystallographic Data
Compound IR (C=N, cm⁻¹) $^1$H NMR (δ, ppm) X-ray Confirmation
Target Compound 1605 (C=N) 9.63 (H11, benzylidene) E-configuration; thione form
6i () 1610 8.21 (Ar-H, nitro group) Not reported
Compound 26 () 1590 7.8–8.2 (quinoline-H)
SAMTT () 1598 10.2 (phenolic -OH)
  • C=N Stretching : The target compound’s IR peak at 1605 cm⁻¹ aligns with similar Schiff bases, confirming imine formation .
  • NMR Signals : Distinct singlets for benzylidene protons (δ 9.33–9.63 ppm) are consistent across analogues .

Biological Activity

The compound 4-((4-(benzyloxy)-3-methoxybenzylidene)amino)-3-(m-tolyl)-1H-1,2,4-triazole-5(4H)-thione belongs to the class of 1,2,4-triazoles, which are known for their diverse biological activities. This article explores the biological activity of this specific triazole derivative, focusing on its antibacterial, antifungal, and potential anticancer properties based on recent research findings.

Chemical Structure and Properties

The chemical structure of the compound can be represented as follows:

C18H18N4O2S\text{C}_{18}\text{H}_{18}\text{N}_{4}\text{O}_{2}\text{S}

This structure features a triazole core with various substituents that enhance its biological activity. The presence of the benzyloxy and methoxy groups is particularly significant in modulating its pharmacological properties.

Antibacterial Activity

Recent studies have demonstrated that derivatives of 1,2,4-triazoles exhibit significant antibacterial properties. In vitro tests have shown that compounds similar to 4-((4-(benzyloxy)-3-methoxybenzylidene)amino)-3-(m-tolyl)-1H-1,2,4-triazole-5(4H)-thione possess activity against both Gram-positive and Gram-negative bacteria.

Case Studies

  • Inhibition of Drug-Resistant Strains : A study highlighted the effectiveness of triazole derivatives against drug-resistant strains such as MRSA (Methicillin-resistant Staphylococcus aureus) and VRE (Vancomycin-resistant Enterococcus). The minimum inhibitory concentration (MIC) values for these compounds were comparable to standard antibiotics like ceftriaxone .
  • Mechanism of Action : The antibacterial mechanism was investigated through DNA-gyrase inhibition assays. Compounds showed moderate to high inhibitory effects on DNA-gyrase, which is crucial for bacterial DNA replication .

Antifungal Activity

Triazole compounds are also recognized for their antifungal properties. Research indicates that certain derivatives can inhibit the growth of fungi by disrupting cell membrane synthesis.

Research Findings

  • A study reported that 1,2,4-triazole derivatives exhibited antifungal activity against Candida albicans with an MIC ranging from 16 to 64 µg/mL .
  • The presence of thione functionality in the structure enhances its interaction with fungal enzymes, leading to effective inhibition.

Anticancer Potential

Emerging research suggests that 1,2,4-triazole derivatives may possess anticancer properties. The compound's ability to induce apoptosis in cancer cells has been a focal point in recent studies.

Key Findings

  • Cell Line Studies : In vitro studies using various cancer cell lines demonstrated that triazole derivatives could inhibit cell proliferation and induce apoptosis at micromolar concentrations .
  • Mechanistic Insights : The anticancer activity is believed to stem from the compound's ability to interfere with cell cycle progression and induce oxidative stress in cancer cells .

Summary of Biological Activities

Biological ActivityActivity TypeMechanismReference
AntibacterialEffective against Gram-positive and Gram-negative bacteriaDNA-gyrase inhibition ,
AntifungalInhibits Candida albicans growthDisruption of cell membrane synthesis
AnticancerInduces apoptosis in cancer cellsInterference with cell cycle and oxidative stress ,

Q & A

Q. What are the key synthetic routes for preparing 4-((4-(Benzyloxy)-3-methoxybenzylidene)amino)-3-(m-tolyl)-1H-1,2,4-triazole-5(4H)-thione?

Methodological Answer: The compound is synthesized via a condensation reaction between 4-amino-3-(m-tolyl)-1H-1,2,4-triazole-5(4H)-thione and 4-benzyloxy-3-methoxybenzaldehyde. Key steps include:

  • Catalyst : Aluminum chloride (AlCl₃) or glacial acetic acid (AcOH) to facilitate Schiff base formation .
  • Solvent : Ethanol or chloroform under reflux conditions (6–12 hours) .
  • Purification : Recrystallization from ethanol or methanol to achieve >95% purity .

Q. Which spectroscopic and crystallographic methods are used to characterize this compound?

Methodological Answer:

  • FT-IR : Confirms the presence of thione (C=S, ~1427 cm⁻¹) and imine (C=N, ~1616 cm⁻¹) groups .
  • NMR : ¹H/¹³C NMR identifies aromatic protons (δ 6.8–8.2 ppm) and methoxy/benzyloxy groups (δ 3.8–5.2 ppm) .
  • X-ray Crystallography : Resolves bond lengths (e.g., C–S: 1.68–1.72 Å) and dihedral angles between aromatic rings (53–79°) .

Q. How can reaction conditions be optimized to address low yields or impurities in synthesis?

Methodological Answer: Low yields often arise from incomplete condensation or side reactions. Strategies include:

  • Solvent Screening : Polar aprotic solvents (e.g., DMF) improve solubility of intermediates .
  • Catalyst Alternatives : Replace AlCl₃ with p-toluenesulfonic acid (PTSA) to reduce side products .
  • Microwave-Assisted Synthesis : Reduces reaction time (1–3 hours) and increases yield by 10–15% .

Data Contradiction Analysis:

  • vs. 7 : Ethanol yields 82% , while chloroform yields 75% . Ethanol’s higher polarity may stabilize intermediates.

Q. How do computational studies (e.g., DFT) resolve contradictions in experimental spectral data?

Methodological Answer: Density Functional Theory (DFT) calculations (e.g., B3LYP/6-311G**) predict vibrational frequencies and NMR chemical shifts, aiding in:

  • Assigning Ambiguous Peaks : Distinguishing tautomers (e.g., thione vs. thiol forms) .
  • Validating Crystal Structures : Comparing theoretical vs. experimental bond lengths (e.g., C–N: 1.32 Å calc. vs. 1.35 Å expt.) .

Case Study : A DFT study on a similar triazole-thione showed a 0.03 Å deviation in C=S bond length between theory and crystallography, resolving assignment errors .

Q. What strategies are employed to analyze and mitigate discrepancies in biological activity data?

Methodological Answer:

  • Dose-Response Curves : IC₅₀ values for antifungal activity vary due to substituent effects (e.g., electron-withdrawing groups enhance potency) .
  • Molecular Docking : Identifies key interactions (e.g., hydrogen bonding with fungal CYP51 enzyme) .

Q. How can structural modifications enhance thermal stability for material science applications?

Methodological Answer:

  • Substituent Engineering : Bulky groups (e.g., tert-butyl) reduce molecular flexibility, increasing decomposition temperatures (Td) by 20–40°C .
  • Coordination Complexes : Metal chelation (e.g., Cu²⁺) enhances stability via rigid coordination geometry .

Q. Thermogravimetric Analysis (TGA) Data :

  • Unmodified Compound : Td = 220°C .
  • Cu(II) Complex : Td = 260°C .

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